Serine, 2-methyl-N-(1-oxopentyl)-
Description
Contextualization of N-Acyl Amino Acids as Endogenous Signaling Molecules
N-acyl amino acids are a class of endogenous lipids where a fatty acid is linked to the amino group of an amino acid via an amide bond. nih.govmdpi.com Initially identified in various tissues, their structural similarity to endocannabinoids like anandamide (B1667382) sparked significant research interest, placing them within the broader "endocannabinoidome" signaling system. nih.govmdpi.comresearchgate.net These molecules are no longer viewed as simple metabolic intermediates but as active signaling agents with therapeutic potential. nih.govnih.gov
N-acyl amides are a general class of compounds that play pleiotropic roles in physiology. wikipedia.org Their functions are remarkably diverse, encompassing the regulation of cardiovascular function, energy homeostasis, memory, pain, and motor control. wikipedia.org They are integral to cell-to-cell communication and have been implicated in a variety of physiological and pathological processes, including inflammation, cell migration, diabetes, cancer, and neurodegenerative diseases. wikipedia.orgnih.gov The ubiquitous nature of N-acyl amides across species, from mammals to invertebrates and plants, attests to their fundamental importance in multiple biological systems. wikipedia.org Many of their signaling actions are mediated through interactions with G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov
The structural diversity of N-acyl amino acids is vast, arising from the combinatorial possibilities of different fatty acid chains and amino acid head groups. nih.govnih.gov Theoretically, any amino acid can form an amide with any fatty acid, potentially generating hundreds of unique bioactive lipids. researchgate.net They can be broadly classified based on the nature of the amine-containing head group, which includes:
Amino acid conjugates (e.g., N-arachidonoyl-glycine) wikipedia.org
Neurotransmitter conjugates (e.g., N-arachidonoyl-dopamine) wikipedia.orgnih.gov
Ethanolamine conjugates (e.g., anandamide) wikipedia.org
Taurine conjugates (e.g., N-palmitoyl-taurine) wikipedia.org
The fatty acid moiety also varies significantly in length and degree of saturation, from saturated fatty acids like palmitic and stearic acid to unsaturated ones like oleic and arachidonic acid. nih.govresearchgate.net This structural variety allows for a wide range of physicochemical properties and biological activities. nih.gov For instance, N-oleoyl serine has been shown to rescue bone loss, while N-stearoyl tyrosine exhibits neuroprotective activity. nih.govresearchgate.net
| N-Acyl Amino Acid Example | Function/Activity |
| N-arachidonoyl glycine (B1666218) (NAGly) | Analgesic and anti-inflammatory actions. nih.gov |
| N-oleoyl serine (NOSer) | Rescues bone loss. researchgate.net |
| N-stearoyl tyrosine | Exerts neuroprotection activity. nih.gov |
| N-oleoyl alanine (B10760859) | Regulates energy homeostasis. nih.gov |
| N-arachidonoyl serine (AraS) | Inhibits T-type calcium channels. researchgate.net |
The Unique Importance of Serine Derivatives in Modified Biomolecules and Peptidomimetics
Serine is more than just one of the twenty proteinogenic amino acids; its unique side chain makes it a critical component in protein structure and function and a versatile anchor for chemical modifications.
Serine is a non-essential amino acid that serves as a crucial precursor in the biosynthesis of proteins, other amino acids, lipids, and nucleotides. nih.govresearchgate.netnih.gov The serine synthesis pathway (SSP) is deeply integrated with cellular metabolism, playing a key role in maintaining cellular homeostasis. nih.govnih.gov
Beyond its role as a building block, the hydroxyl group on serine's side chain makes it a primary site for post-translational modifications (PTMs). chomixbio.com These modifications are essential regulatory mechanisms that dramatically expand the functional diversity of the proteome. The two most common PTMs involving serine are:
Phosphorylation: The addition of a phosphate (B84403) group to serine is a fundamental mechanism in cell signaling, capable of altering a protein's activity, stability, and interactions. chomixbio.comyoutube.com
O-linked Glycosylation: The attachment of sugar chains (glycans) to the oxygen atom of serine residues is critical for protein folding, stability, and recognition events. chomixbio.com
These modifications highlight serine's indispensable role in the molecular mechanisms that govern life. chomixbio.com
The modification of amino acid scaffolds is a powerful strategy in medicinal chemistry and peptide design. Introducing a methyl group at the α-carbon (the 2-position) of an amino acid has profound effects on the molecule's properties. researchgate.net This modification is known to regulate backbone conformation and enhance pharmacological characteristics. researchgate.net
The primary impact of 2-methylation is steric. By replacing the α-hydrogen with a larger methyl group, the conformational freedom of the peptide backbone is significantly restricted. This can lock the molecule into a specific, often more bioactive, conformation. researchgate.net Furthermore, methylation can disrupt internal hydrogen bonding patterns within a peptide, leading to global conformational changes. researchgate.net These structural alterations can lead to several desirable physicochemical changes.
| Effect of Methylation | Description |
| Increased Lipophilicity | The addition of a nonpolar methyl group generally increases the molecule's hydrophobicity, which can improve membrane penetration. nih.govrsc.org |
| Enhanced Metabolic Stability | Methylation can sterically hinder the approach of metabolic enzymes, reducing enzymatic degradation and improving bioavailability. researchgate.net |
| Altered Solubility | While increasing lipophilicity, N-methylation can paradoxically lead to higher aqueous solubility in some contexts due to changes in solvation energy. rsc.orgresearchgate.net |
| Conformational Rigidity | Restricts the rotation around peptide bonds, forcing the molecule into a more defined three-dimensional shape. researchgate.net |
Rationale for Focused Investigation of Serine, 2-methyl-N-(1-oxopentyl)-
The focused investigation of Serine, 2-methyl-N-(1-oxopentyl)- is justified by its unique molecular architecture, which strategically combines the attributes of three distinct classes of bioactive molecules. It serves as an ideal probe for chemical biology research for the following reasons:
N-Acyl Amino Acid Core: The presence of the N-pentanoyl (valeryl) group classifies it as an NAAA. This positions it within a family of known signaling molecules, suggesting it may possess novel biological activity, potentially interacting with GPCRs, ion channels, or other lipid-sensing proteins. nih.govnih.gov
Serine Scaffold: The use of serine as the amino acid headgroup provides a site for potential biological interactions and further chemical modification. Given that serine-containing lipids like N-oleoyl serine have specific biological roles, this compound could target similar or distinct pathways. researchgate.net
Alpha-Methylation: The introduction of a methyl group at the 2-position (α-carbon) imparts conformational rigidity. This structural constraint is a key tool for medicinal chemists, as it can enhance binding affinity to a biological target by reducing the entropic penalty of binding and can improve metabolic stability. researchgate.net
In essence, Serine, 2-methyl-N-(1-oxopentyl)- represents a rationally designed chemical tool. It allows researchers to explore how the combined effects of lipid acylation and conformational constraint on a biologically relevant serine scaffold influence interactions with cellular machinery. Its study could lead to the discovery of new signaling pathways or provide a template for the development of novel therapeutic agents with improved pharmacological properties.
Hypothesized Biological Relevance within the N-Acyl Amino Acid Family
The biological relevance of "Serine, 2-methyl-N-(1-oxopentyl)-" can be hypothesized based on the known functions of related N-acyl amino acids. N-acyl serines, as a class, are considered endogenous orphan lipid mediators, with their full range of biological activities still under investigation. researchgate.net For instance, N-arachidonoyl serine, a long-chain N-acyl serine, has been shown to be vasodilatory and neuroprotective. nih.gov
The presence of a short-chain pentanoyl group in "Serine, 2-methyl-N-(1-oxopentyl)-" suggests it may have distinct biological activities compared to its long-chain counterparts. Short-chain N-acylated amino acids are known to be involved in various metabolic pathways and have been identified as biomarkers for certain metabolic diseases. nih.gov Therefore, it is plausible that "Serine, 2-methyl-N-(1-oxopentyl)-" could play a role in metabolic regulation or act as a signaling molecule in specific cellular contexts.
Furthermore, the alpha-methylation of the serine residue is a key structural feature. N-methylation of amino acids is a known strategy to enhance the pharmacokinetic properties of peptides, such as increased lipophilicity and stability against enzymatic degradation. researchgate.netmonash.edu While the "2-methyl" group in this compound is on the alpha-carbon rather than the nitrogen, it is expected to introduce steric hindrance that could influence its interaction with enzymes and receptors, potentially leading to a unique biological activity profile. For example, N-methyl-L-serine has been shown to stimulate the production of high-molecular-mass hyaluronan in human skin fibroblasts, an effect not observed with L-serine itself, highlighting the importance of the methyl group for specific biological activities. nih.gov
Contribution to the Understanding of Structure-Activity Relationships for N-Acyl Serine Derivatives
The specific chemical structure of "Serine, 2-methyl-N-(1-oxopentyl)-" makes it a valuable tool for dissecting the structure-activity relationships (SAR) of N-acyl serine derivatives. SAR studies are crucial for understanding how the chemical structure of a molecule determines its biological effects, which is fundamental for the design of new therapeutic agents.
The contribution of this compound to SAR studies can be broken down by its key structural features:
The N-Acyl Chain Length: The five-carbon pentanoyl chain is significantly shorter than the long acyl chains (e.g., arachidonoyl, oleoyl, stearoyl) found in many well-studied endogenous N-acyl serines. mdpi.com By comparing the activity of "Serine, 2-methyl-N-(1-oxopentyl)-" with that of its long-chain analogs, researchers can elucidate the role of acyl chain length in determining the potency and selectivity of N-acyl serines for their biological targets. This could reveal whether certain receptors or enzymes have a preference for short-chain N-acyl serines.
The Alpha-Methyl Group: The presence of a methyl group at the alpha-carbon of the serine residue is a significant modification. This alpha-methylation can impact the molecule's conformation and its ability to act as a hydrogen bond donor. By comparing the activity of "Serine, 2-methyl-N-(1-oxopentyl)-" with its non-methylated counterpart, N-pentanoyl-serine, the influence of this methyl group on receptor binding and enzyme inhibition can be precisely determined. This type of modification is known to confer resistance to enzymatic degradation, which can prolong the biological activity of the compound. researchgate.net
Potential as a Research Probe in Mechanistic Biological Studies
Synthetic N-acyl amino acids are valuable as pharmacological tools or research probes to investigate the function of specific biological pathways and to identify new drug targets. nih.gov "Serine, 2-methyl-N-(1-oxopentyl)-" has the potential to be such a probe due to its unique structural characteristics.
Its predicted increased stability due to the alpha-methyl group could make it a more reliable tool for in vitro and in vivo studies, as it would be less susceptible to rapid degradation by amidases that typically break down NAAAs. researchgate.net This stability would allow for more controlled experiments to probe the functions of the pathways modulated by N-acyl serines.
Furthermore, if "Serine, 2-methyl-N-(1-oxopentyl)-" is found to have selective activity at a particular receptor or enzyme, it could be used to study the physiological and pathological roles of that specific target. For example, if it were to selectively interact with a G protein-coupled receptor (GPCR) that is not a target for endogenous long-chain N-acyl serines, it would become an invaluable tool for deorphanizing that receptor and understanding its function. The development of such selective chemical probes is essential for advancing our understanding of the complex signaling networks in which NAAAs participate. nih.gov
Properties
CAS No. |
121428-31-7 |
|---|---|
Molecular Formula |
C9H17NO4 |
Synonyms |
Serine, 2-methyl-N-(1-oxopentyl)- |
Origin of Product |
United States |
Synthetic Methodologies for Serine, 2 Methyl N 1 Oxopentyl and Advanced Analogues
Strategies for the Formation of the N-(1-oxopentyl) Amide Bond
The formation of the amide bond in this target molecule is a critical step that requires overcoming the steric hindrance presented by the quaternary α-carbon of the 2-methylserine (B555999) moiety.
The acylation of the nitrogen atom of 2-methylserine with a 1-oxopentyl group is essentially a peptide bond formation. A vast arsenal (B13267) of coupling reagents has been developed for peptide synthesis, many of which are applicable here. bachem.com These reagents work by activating the carboxylic acid group (pentanoic acid) to make it more susceptible to nucleophilic attack by the amino group. bachem.com
Classical methods often employ carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives that act as activated ester intermediates to improve efficiency and reduce side reactions. bachem.compeptide.com The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). bachem.com
More advanced and often more effective for hindered couplings are the onium salt-based reagents. bachem.com These are broadly categorized into phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU). bachem.com These reagents are known for their high coupling rates and are particularly successful in challenging situations, such as the coupling of N-methylated or sterically demanding amino acids. bachem.combiotage.com For instance, HATU, which incorporates the advantageous 7-azabenzotriazole (HOAt) moiety, is often superior to its HOBt-based analogue HBTU for difficult couplings. bachem.com
Table 1: Common Peptide Coupling Reagents
| Reagent Class | Example(s) | Additive(s) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma | Widely used, cost-effective; byproduct removal can be an issue (DCU precipitation). bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | --- | High reactivity; requires careful handling. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | --- | Very efficient, soluble byproducts, suitable for solid-phase and solution-phase synthesis. bachem.com |
| Miscellaneous | TOTT, EEDQ | --- | TOTT shows good results for sterically hindered couplings; EEDQ is an older but still useful reagent. bachem.com |
Stereochemical Considerations in Amide Bond Formation with 2-Methylserine
The primary stereochemical challenge in forming the N-(1-oxopentyl) amide bond with 2-methylserine is not racemization of the amino acid's chiral center but overcoming the significant steric hindrance. The α-carbon of 2-methylserine is a quaternary, stereogenic center, which sterically shields the amino group, making it a less reactive nucleophile. This can lead to slow reaction times and low yields.
To address this, highly efficient coupling reagents are essential. Reagents that generate highly reactive intermediates, such as amino acid fluorides, have been shown to be particularly effective for coupling sterically hindered α,α-disubstituted amino acids. bachem.com Similarly, thiuronium salts like TOTT have demonstrated good performance in couplings involving methylated amino acids, with reports of lower racemization levels compared to other reagents. bachem.com In some cases, a "double coupling" strategy, where the coupling reaction is performed twice on the same amino acid, may be employed to drive the reaction to completion, especially when dealing with bulky residues. biotage.com
A novel, reagent-free approach has been described for forming extremely sterically hindered peptide bonds. This method involves the reaction between a peptide containing an α,α-disubstituted α-amidonitrile and another peptide with an N-alkyl cysteine, showcasing that specialized strategies can be developed for such challenging couplings. acs.org
Stereocontrolled Synthesis of the 2-Methylserine Backbone
The synthesis of the 2-methylserine backbone itself is a significant challenge, requiring precise control over the stereochemistry at the α-carbon and, in many approaches, the β-carbon as well.
The introduction of a methyl group at the α-position of an amino acid can be achieved through various asymmetric synthetic routes. One prominent method is the alkylation of chiral glycine (B1666218) enolate equivalents. For example, chiral Ni(II) complexes of Schiff bases derived from glycine can be deprotonated and then alkylated with a methylating agent, such as methyl iodide, to produce α-methylated amino acids with high enantioselectivity. nih.gov Another approach involves the alkylation of chiral, non-racemic iminolactones, which can be hydrolyzed to yield the desired α,α-disubstituted α-amino acids with excellent optical purity. acs.org
Biocatalysis offers a green and highly selective alternative. Imine reductases (IREDs) can catalyze the reductive amination of α-keto esters, providing access to N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild conditions. organic-chemistry.org Furthermore, an efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester has been reported via the asymmetrically catalyzed amination of a protected hydroxymethyl aldehyde, using a naphthylalanine-derived organocatalyst. tandfonline.com
The modification of existing peptides and amino acids is also a viable strategy. α-Methylation can stabilize peptides against enzymatic degradation and constrain their conformation, which is a useful attribute in drug design. enamine.net
Creating the 2-methylserine structure requires the formation of a 1,2-amino alcohol motif. The relative stereochemistry between the α-methyl group and the β-hydroxyl group is crucial. The aldol (B89426) reaction is a powerful tool for this purpose.
A highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids can be achieved through the Brønsted base-catalyzed direct aldol reaction of glycine Schiff base derivatives. nih.govacs.org The use of a glycine o-nitroanilide derivative as the pronucleophile, in combination with specific catalysts, provides the syn-adducts, which correspond to the relative stereochemistry of serine, with high diastereoselectivity. nih.govacs.org
Another effective method is the nucleophilic addition of enolates from tricyclic iminolactones to aldehydes. This approach leads to aldol adducts in good yields and with high diastereoselectivity (up to >25:1 dr). researchgate.net Subsequent hydrolysis of these adducts yields the β-hydroxy-α-amino acids. researchgate.net Additionally, a three-component synthesis starting from an aldehyde, benzylamine, and specific ketene (B1206846) silyl (B83357) acetals can produce syn α-hydroxy-β-amino esters with high diastereoselection and yield. nih.gov
Ensuring the absolute stereochemistry of the final product requires an enantioselective approach from the outset. Many of the diastereoselective methods mentioned above can be rendered enantioselective through the use of chiral catalysts or auxiliaries.
For instance, the organocatalytic direct aldol reaction of glycine Schiff bases not only controls the syn diastereoselectivity but also achieves high enantioselectivity. nih.govacs.org Similarly, the synthesis of β-hydroxy-α-amino acids via tricyclic iminolactones uses chiral auxiliaries that, after hydrolysis of the aldol adduct, are recovered, having imparted excellent enantiomeric excess (99% ee) to the final product. researchgate.net
An enantiocontrolled synthesis of α-methyl amino acids has been developed using the regioselective opening of a Bn₂N-α-methylserine-β-lactone with organocuprates. organic-chemistry.org This method starts with α-methylserine, converts it to a chiral β-lactone, and then uses various nucleophiles to generate a range of optically pure α-methyl amino acids. organic-chemistry.org The synthesis of stable chiral synthons, such as trans-oxazolidine methyl esters derived from N-Boc-N-hydroxymethyl α-amino aldehydes, also provides a reliable pathway to enantiomerically pure syn-β-amino-α-hydroxy acids. orgsyn.org
Protecting Group Chemistry in the Synthesis of N-Acylated 2-Methylserine Derivatives
The chemical synthesis of N-acylated 2-methylserine derivatives is a multi-step process where the success of each step hinges on the precise control of reactivity. organic-chemistry.org Protecting groups are temporary modifications of functional groups that decrease their reactivity, allowing other parts of the molecule to be altered selectively. organic-chemistry.orgchemistrytalk.org After the desired transformation, the protecting group must be removed efficiently in high yield without affecting the rest of the molecule. chemistrytalk.org
The synthesis of Serine, 2-methyl-N-(1-oxopentyl)- necessitates the protection of both the α-amino group and the β-hydroxyl group of the 2-methylserine core to prevent unwanted side reactions during N-acylation with the 1-oxopentyl (valeryl) group.
Amino Group Protection: The α-amino group is nucleophilic and would readily react with acylating agents. organic-chemistry.org To prevent this and to avoid uncontrolled polymerization during coupling reactions, it must be protected. peptide.com Common protecting groups for amines in amino acid synthesis include carbamates, which render the nitrogen non-nucleophilic. organic-chemistry.org Key examples are:
tert-Butoxycarbonyl (Boc): Widely used due to its stability under a range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgorganic-chemistry.org
9-Fluorenylmethoxycarbonyl (Fmoc): An essential protecting group in solid-phase peptide synthesis, it is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638). peptide.comorganic-chemistry.orgescholarship.org
Benzyloxycarbonyl (Cbz or Z): A classic amino protecting group, it is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis. peptide.comorganic-chemistry.org
Benzyl (Bn): In some syntheses, the amine can be protected as a dibenzyl (Bn₂) derivative, which can be removed via hydrogenolysis. organic-chemistry.orgnih.gov
Hydroxyl Group Protection: The side-chain hydroxyl group of serine is also reactive and requires protection to prevent acylation at this position. Common strategies involve the formation of ethers or silyl ethers.
Benzyl (Bn) ether: This group is stable across a wide range of synthetic conditions and is typically removed by catalytic hydrogenolysis. libretexts.org
Silyl ethers: Groups like tert-butyldimethylsilyl (TBDMS) are frequently used. chemistrytalk.orglibretexts.org They offer the advantage of being removable under specific conditions using fluoride (B91410) ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or acid. libretexts.orgyoutube.com
tert-Butyl (tBu) ether: This protecting group is introduced under acidic conditions and removed with strong acid, offering orthogonality with base-labile groups. chemistrytalk.org
Isopropylidene Ketal: In some approaches, both the amino and hydroxyl groups can be protected simultaneously with a carboxyl group in a precursor molecule. For instance, N-Boc-N,O-isopropylidene-α-methylserinal can be synthesized from a protected α-methylserine, where the isopropylidene group protects both the amine and the adjacent hydroxyl in a cyclic structure. researchgate.net
Table 1: Common Protecting Groups for Amino and Hydroxyl Functions in 2-Methylserine Synthesis
In a complex synthesis, multiple protecting groups are often used, and their selective removal at different stages is crucial. escholarship.orgnih.gov An orthogonal protecting group strategy allows for the deprotection of one functional group under a specific set of conditions without affecting other protecting groups. organic-chemistry.orgpeptide.com This principle is fundamental to the efficient synthesis of N-acylated 2-methylserine derivatives.
A classic example of an orthogonal pair is the acid-labile Boc group and the base-labile Fmoc group. organic-chemistry.org A synthetic intermediate bearing both a Boc-protected side chain and an Fmoc-protected α-amino group can have the Fmoc group removed with piperidine to allow for N-terminal modification, while the Boc group remains intact. The Boc group can be removed later using TFA.
Further expanding the orthogonal toolkit:
Allyl-based Protecting Groups: Allyloxycarbonyl (Alloc) for amines and allyl esters for carboxylic acids can be used. These groups are stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. They are selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.gov
Hydrazine-labile Groups: Protecting groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) are stable to both acid and standard Fmoc deprotection conditions but can be removed with dilute hydrazine, adding another layer of orthogonality. sigmaaldrich.com
Hydrogenolysis: Benzyl-based groups (Cbz, Bn) are removed by catalytic hydrogenolysis, a reductive method that is orthogonal to acid- and base-labile groups. libretexts.org Recent research has even developed methods for Fmoc deprotection via hydrogenolysis under mildly acidic conditions, offering a new orthogonal approach for sensitive molecules. escholarship.orgnih.gov
This multi-layered control allows chemists to build complex molecules by sequentially unmasking and reacting different functional groups, which is essential for synthesizing a specific N-acylated derivative like Serine, 2-methyl-N-(1-oxopentyl)-.
Table 2: Examples of Orthogonal Protecting Group Pairs
Large-Scale Preparative Approaches for Serine, 2-methyl-N-(1-oxopentyl)-
One report describes the synthesis of enantiomerically pure (S)- and (R)-α-methylserines on a multigram scale. researchgate.net This route starts from the Weinreb amide of 2-methyl-2-propenoic acid and utilizes a Sharpless asymmetric dihydroxylation as the key stereochemistry-defining step. researchgate.net The successful execution of this synthesis at a multigram level suggests that, with appropriate process optimization and engineering, the methodology could be adapted for larger quantities.
Furthermore, strategies with the potential for scalability often involve solid-phase synthesis. nih.gov For instance, the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid function has been highlighted as a potentially scalable approach for producing related N-methylated amino acids. nih.govcsic.es Such solid-phase methods can simplify purification and handling, which are critical considerations for large-scale manufacturing. While this example pertains to a different derivative, the underlying principle of using reusable solid supports could be applied to the synthesis of the N-pentanoyl derivative. nih.gov
Table 3: List of Mentioned Chemical Compounds
Molecular Interactions and Biological System Modulation by Serine, 2 Methyl N 1 Oxopentyl
Elucidation of Specific Molecular Targets and Binding Mechanisms
The compound, a synthetic peptide also referred to as SP16, is designed based on the structure of endogenous serine protease inhibitors (serpins). researchgate.netplos.org Research indicates that its primary mechanism of action involves interaction with the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). researchgate.netpatsnap.comspringer.commdpi.com
Investigation of Receptor Binding Profiles in Model Systems
In vitro studies have identified Serine, 2-methyl-N-(1-oxopentyl)-, or SP16, as a selective agonist for the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). researchgate.netplos.orgpatsnap.com SP16 is a 17-amino acid peptide engineered to mimic the LRP1 binding domain of the endogenous serpin, alpha-1 antitrypsin (AAT). plos.orgspringer.com This design confers a high binding affinity for the LRP1 receptor, as demonstrated in various in-vitro assays. plos.org
The specificity of this binding is a key characteristic; a screening against more than 100 other kinases and receptors revealed no significant cross-reactivity. plos.org The LRP1 receptor is expressed on numerous cell types relevant to inflammatory and neurological processes, including neurons, glial cells like astrocytes and microglia, and endothelial cells. mdpi.com Expression levels can vary by cell type; studies have shown that in culture, approximately 86% of astrocytes and 20% of microglia express the LRP1 receptor. nih.gov
The interaction is thought to involve specific structural motifs within the peptide, such as tandem lysine (B10760008) residues and exposed hydrophobic residues, which may bind to complementary negatively charged amino acids in the LRP1 structure. nih.gov Furthermore, research suggests that SP16 may also interact with and inhibit Toll-like Receptors (TLRs), particularly TLR4, which is involved in innate immune responses. nih.gov
Table 1: Receptor Binding Profile of Serine, 2-methyl-N-(1-oxopentyl)- (SP16)
| Target Receptor | Interaction Type | Cellular Context | Key Findings | Citations |
| Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | Agonist | Neurons, Glia (Astrocytes, Microglia), Endothelial Cells | High-affinity and selective binding; mimics endogenous ligand (AAT). plos.orgpatsnap.comspringer.comnih.gov | plos.orgpatsnap.comspringer.comnih.gov |
| Toll-like Receptor 4 (TLR4) | Inhibitor/Downregulator | Nerve tissue (in vivo) | Reduced TLR4 levels were observed following SP16 administration in a nerve injury model. nih.gov | nih.gov |
| >100 Kinases and Receptors | No Interaction | In vitro screening panel | Demonstrated high specificity for LRP1 with no off-target binding detected. plos.org | plos.org |
Analysis of Enzyme Interaction and Modulation (e.g., Inhibition, Activation)
Serine, 2-methyl-N-(1-oxopentyl)- (SP16) is derived from alpha-1 antitrypsin (AAT), a member of the serine protease inhibitor (serpin) family. researchgate.netmdpi.com Serpins are endogenous proteins that typically function by inactivating proteolytic enzymes released during inflammatory events. researchgate.netplos.org However, the primary modulatory effect of SP16 is not direct enzyme inhibition. Instead, it functions as an activator of the LRP1 receptor's signaling functions. researchgate.net
By binding to LRP1, SP16 initiates intracellular signaling cascades that are associated with anti-inflammatory and cytoprotective effects. researchgate.netmdpi.com This action mimics the signaling function of natural serpins binding to LRP1, which transduces signals independently of their protease inhibition activity. researchgate.netplos.org The peptide was specifically designed to harness this signaling capability while improving stability and bioavailability compared to the parent protein, AAT. mdpi.comnih.gov
Characterization of Protein-Ligand Interaction Dynamics (e.g., using in vitro assays)
The binding dynamics of Serine, 2-methyl-N-(1-oxopentyl)- (SP16) with its target protein, LRP1, have been characterized in several in vitro models. The interaction is a specific, high-affinity binding event that leads to the activation of the receptor. researchgate.netplos.org This binding can be competitively blocked by Receptor-Associated Protein (RAP), a known LRP1 antagonist, which confirms the specificity of the interaction site. nih.gov
Upon binding, the SP16-LRP1 complex can undergo internalization. mdpi.comnih.gov Studies using human primary astrocytes and endothelial cells have shown that exposure to increasing concentrations of SP16 results in a decrease in the detectable levels of LRP1 on the cell surface. nih.gov This observation suggests that the binding of SP16 promotes either the internalization of the receptor-ligand complex or its proteolytic cleavage, a common mechanism for regulating cell surface receptor activity. mdpi.comnih.gov This dynamic process is integral to the compound's mechanism of action, leading to the modulation of downstream cellular pathways. nih.gov
Cellular and Subcellular Effects in In Vitro Research Models
The engagement of LRP1 by Serine, 2-methyl-N-(1-oxopentyl)- triggers significant changes in cellular signaling and function, which have been explored in various non-human, in vitro cell models.
Studies on Cellular Signaling Pathways Influenced by the Compound
The activation of LRP1 by Serine, 2-methyl-N-(1-oxopentyl)- (SP16) directly modulates key intracellular signaling pathways known to regulate inflammation and cell survival. nih.govnih.gov In PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, SP16 was shown to activate both the Akt and ERK1/2 signaling pathways. nih.gov This activation was demonstrated to be LRP1-dependent, as it could be blocked by either the LRP1 antagonist RAP or by using LRP1 gene silencing techniques. nih.gov
Consistent findings were observed in human primary brain cells, including astrocytes and endothelial cells. nih.gov In these models, SP16 treatment led to a significant up-regulation in the expression levels of total Akt. mdpi.comnih.govnih.gov Concurrently, the compound induced a down-regulation in the expression of nuclear factor-kappa beta (NF-κB), a transcription factor that plays a central role in promoting inflammatory responses. mdpi.comnih.govnih.gov This dual action—promoting pro-survival signals through Akt while suppressing pro-inflammatory signals via NF-κB—underpins the compound's observed biological effects. mdpi.com
Table 2: Influence on Cellular Signaling Pathways
| Signaling Pathway | Cell Model | Effect | Mechanism | Citations |
| Akt (Protein Kinase B) | PC12 cells, Human Astrocytes, Human Endothelial Cells | Activation / Upregulation | LRP1-dependent signaling. mdpi.comnih.govnih.govnih.gov | mdpi.comnih.govnih.govnih.gov |
| ERK1/2 (MAPK) | PC12 cells | Activation | LRP1-dependent signaling. nih.gov | nih.gov |
| NF-κB | Human Astrocytes, Human Endothelial Cells | Downregulation | Mediated through LRP1 interaction. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
Exploration of Structure-Activity Relationships (SAR) for the N-(1-oxopentyl) Moiety and 2-Methylserine (B555999) Core
The biological activity of N-acyl amino acids is intricately linked to their chemical structure. For Serine, 2-methyl-N-(1-oxopentyl)-, both the N-acyl group (N-(1-oxopentyl)) and the amino acid core (2-methylserine) are critical determinants of its interaction with biological systems. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological function, provide crucial insights into the molecular requirements for activity. This involves modifying the length and branching of the acyl chain and altering the stereochemistry of the amino acid core.
Influence of Acyl Chain Length and Branching on Biological Activities
The N-acyl chain plays a significant role in defining the properties of N-acyl amino acids (NAAAs), a class of endogenous signaling molecules. nih.gov The length, degree of saturation, and branching of this fatty acid chain can modulate the molecule's hydrophobicity, its ability to cross cell membranes, and its affinity for specific molecular targets. nih.govnih.gov While research on the N-(1-oxopentyl) group specifically is limited, broader studies on NAAAs demonstrate clear SAR principles.
Different N-acyl chains attached to various amino acids have been shown to produce a wide spectrum of biological activities. For instance, N-arachidonoyl serine has been noted for its vasodilatory and neuroprotective effects, while N-oleoyl serine is involved in rescuing bone loss. nih.gov Stearoyl derivatives of serine and other amino acids have also demonstrated neuroprotective activity. nih.govmdpi.com These findings underscore that the specific fatty acid conjugated to the amino acid is a key determinant of the resulting compound's physiological role.
The biological activities of NAAAs are diverse and dependent on the specific combination of the acyl chain and the amino acid. The following table summarizes the observed activities of various N-acyl amino acids, illustrating the influence of the acyl moiety.
| N-Acyl Amino Acid | Acyl Moiety | Amino Acid | Observed Biological Activity | Reference |
|---|---|---|---|---|
| N-Arachidonoyl Serine | Arachidonoyl (20:4) | Serine | Vasodilatory and neuroprotective effects | nih.gov |
| N-Oleoyl Serine | Oleoyl (18:1) | Serine | Reduces bone resorption, enhances bone formation | nih.govnih.gov |
| N-Stearoyl Serine | Stearoyl (18:0) | Serine | Neuroprotection | nih.govmdpi.com |
| N-Arachidonoyl Glycine (B1666218) | Arachidonoyl (20:4) | Glycine | Antinociceptive (pain relief) | nih.gov |
| N-Oleoyl Phenylalanine | Oleoyl (18:1) | Phenylalanine | Regulation of energy homeostasis | nih.govmdpi.com |
| N-Acyl Alanines | Various | Alanine (B10760859) | Antiproliferative effects in vitro | nih.govmdpi.com |
Stereochemical Effects on Molecular Recognition and Biological Function
The 2-methylserine core of the molecule introduces specific stereochemical features that profoundly influence its biological function. The presence of a methyl group on the alpha-carbon (Cα) of serine creates a quaternary, chiral center, which restricts the conformational flexibility of the molecule. nih.govontosight.ai This structural constraint is a key factor in how the molecule is recognized by enzymes and receptors.
Incorporating α-methylated amino acids, such as 2-methylserine (also known as α-methylserine or MeSer), into peptides is a known strategy to induce and stabilize helical conformations. nih.gov This is because the methyl group limits the range of accessible backbone dihedral angles (phi and psi), favoring the formation of ordered structures like helices. nih.gov This conformational ordering can enhance biological activity by presenting a more defined shape for molecular recognition. nih.gov Furthermore, this structural rigidity can increase resistance to enzymatic degradation by proteases, a crucial feature for therapeutic peptides. nih.gov Studies on apolipoprotein A-I mimetic peptides showed that replacing standard amino acids with their α-methylated counterparts increased both helicity and resistance to digestion by trypsin. nih.gov
The stereochemistry at the α-carbon is critical. The specific arrangement of the four different groups around this chiral center (the R/S configuration) determines how the molecule fits into a binding site. acs.org For instance, α-Methyl-L-serine is specifically the L-enantiomer, which is the form typically recognized in biological systems. scbt.com Altering the stereochemistry, for example by using a D-amino acid or by N-methylating the backbone amide, can have significant consequences for biological activity. An alanine scan of the antibiotic clovibactin, where residues were replaced one by one, revealed that several amino acids were essential for its activity, highlighting the importance of each component's structure and stereochemistry. acs.org
The following table summarizes the effects of α-methylation and other stereochemical modifications on the properties and functions of peptides, which can be extrapolated to understand the role of the 2-methylserine core.
| Modification | Example Compound/System | Observed Effect | Reference |
|---|---|---|---|
| α-Methylation (e.g., Ala to α-Methyl-Ala) | Apolipoprotein A-I Mimetic Peptides | Increased α-helicity and stability | nih.gov |
| α-Methylation (e.g., Lys to α-Methyl-Lys) | Apolipoprotein A-I Mimetic Peptides | Significantly increased resistance to trypsin digestion | nih.gov |
| Incorporation of α-Methylserine (MeSer) | Thr-Ala-Ala derived peptides | Alters peptide backbone conformation in aqueous solution | nih.gov |
| N-Methylation of backbone amide | Clovibactin analogue | Probes the importance of amide NH for hydrogen bonding and activity | acs.org |
| Amino Acid Substitution (Alanine Scan) | Clovibactin | Identified that specific residues (e.g., Phe1, d-Leu2, Ser4) are critical for antibiotic activity | acs.org |
Derivatization and Analog Development of Serine, 2 Methyl N 1 Oxopentyl
Systematic Modifications of the N-Acyl Chain
The N-acyl chain of Serine, 2-methyl-N-(1-oxopentyl)- presents a prime target for modification to modulate the compound's biological activity. Variations in chain length, branching, and the introduction of functional groups can significantly impact its interaction with biological targets.
The length and branching of the N-acyl alkyl chain are critical determinants of the lipophilicity and steric bulk of the molecule. These properties, in turn, influence its ability to cross cell membranes and fit into the binding pocket of its target protein. For instance, elongating the straight-chain pentyl group can enhance hydrophobic interactions with the target, potentially increasing binding affinity. Conversely, shortening the chain may be necessary to fit within a sterically constrained binding site.
Introducing branching into the alkyl chain, such as replacing the pentyl group with an isopentyl or neopentyl group, can have profound effects on the molecule's conformation and metabolic stability. Branched chains can restrict the rotational freedom of the acyl group, locking the molecule into a more bioactive conformation. Furthermore, branching at positions alpha or beta to the carbonyl group can hinder enzymatic hydrolysis, thereby prolonging the compound's duration of action.
| Modification Type | Example | Potential Impact |
| Chain Elongation | N-(1-oxoheptyl)-2-methylserine | Increased lipophilicity and hydrophobic interactions |
| Chain Shortening | N-(1-oxopropyl)-2-methylserine | Improved fit in sterically hindered binding sites |
| Chain Branching | N-(3-methyl-1-oxobutyl)-2-methylserine | Enhanced metabolic stability and conformational rigidity |
The incorporation of various functional groups into the N-acyl chain offers a versatile strategy for fine-tuning the compound's affinity and activity. These functional groups can introduce new hydrogen bonding, ionic, or other polar interactions with the target protein, thereby enhancing binding affinity and specificity. For example, introducing a hydroxyl or amino group can create additional hydrogen bond donors and acceptors.
Furthermore, the introduction of functional groups can serve to modulate the pharmacokinetic properties of the parent compound. For instance, the addition of a carboxylic acid or a basic amine can alter the molecule's solubility and distribution in the body. Strategic placement of functional groups can also block sites of metabolism, leading to improved metabolic stability and oral bioavailability.
| Functional Group | Position on N-Acyl Chain | Potential Effect |
| Hydroxyl (-OH) | Terminal or internal | Introduces hydrogen bonding capabilities |
| Amine (-NH2) | Terminal or internal | Acts as a hydrogen bond donor and can be protonated |
| Phenyl | Terminal | Introduces aromatic interactions (pi-stacking) |
Structural Alterations to the 2-Methylserine (B555999) Core
Modifications to the central 2-methylserine core provide another avenue for optimizing the pharmacological profile of Serine, 2-methyl-N-(1-oxopentyl)-. These alterations can impact the molecule's stereochemistry, electronic properties, and conformational flexibility.
The 2-methylserine core of the parent compound contains a chiral center at the alpha-carbon. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit vastly different affinities for their biological targets. Therefore, the synthesis and evaluation of both the (R)- and (S)-enantiomers of Serine, 2-methyl-N-(1-oxopentyl)- are crucial for identifying the more active stereoisomer. nih.gov The D-enantiomer of 2-methylserine is known as 2-methyl-D-serine. nih.gov
Furthermore, the introduction of additional chiral centers, for instance by modifying the N-acyl chain, can lead to the formation of diastereomers. These diastereomers, having different spatial arrangements of their atoms, can display unique biological activity profiles and pharmacokinetic properties. The separation and individual testing of these diastereomers are essential for a thorough understanding of the structure-activity relationship (SAR). In some cases, epimerization at a chiral center can be a metabolic liability, and strategies to stabilize a specific stereoisomer, such as deuteration, may be employed. cambridgemedchemconsulting.com
| Analog Type | Key Feature | Rationale for Synthesis |
| Enantiomers | (R)- and (S)- configurations at C2 | To determine the stereochemical requirements for activity |
| Diastereomers | Multiple chiral centers | To explore a wider range of 3D structures and their biological effects |
Isosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical and electronic properties. princeton.eduscripps.edu This approach can be used to improve a compound's metabolic stability, alter its solubility, or enhance its binding interactions. princeton.eduscripps.edu
At the hydroxyl position of the 2-methylserine core, isosteric replacements could include a fluorine atom or a methoxy (B1213986) group. Fluorine is a bioisostere of a hydroxyl group and can participate in hydrogen bonding, but it is more metabolically stable. scripps.edu A methoxy group, while removing the hydrogen bond donating capability, can still act as a hydrogen bond acceptor and may increase lipophilicity.
The carboxylic acid group is a key functional group for many biological interactions but can also be a liability due to its charge at physiological pH, which can limit cell permeability. Bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and certain heterocyclic rings like 3-hydroxyisoxazole. drughunter.comnih.gov These replacements can mimic the acidic nature of the carboxylic acid while offering improved pharmacokinetic profiles. drughunter.com For example, a tetrazole ring can increase potency and oral bioavailability compared to the corresponding carboxylic acid. drughunter.com
| Original Group | Isosteric Replacement | Potential Advantage |
| Hydroxyl (-OH) | Fluorine (-F) | Increased metabolic stability scripps.edu |
| Hydroxyl (-OH) | Methoxy (-OCH3) | Increased lipophilicity |
| Carboxylic Acid (-COOH) | Tetrazole | Improved oral bioavailability drughunter.com |
| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can act as a metal chelator nih.gov |
Understanding the bioactive conformation of a molecule, the specific three-dimensional shape it adopts when binding to its target, is a central goal of medicinal chemistry. The development of conformationally restricted analogues is a key strategy to probe this bioactive conformation. By incorporating the flexible 2-methylserine core into a more rigid cyclic system, the number of accessible conformations is reduced.
For example, the 2-methylserine backbone can be incorporated into a cyclopropane, cyclobutane, or other small ring systems. nih.govacs.org The synthesis of such rigid analogues and the evaluation of their biological activity can provide valuable insights into the spatial requirements of the binding pocket. nih.govacs.org If a particular rigid analogue shows high activity, it suggests that the conformation it is locked into is close to the bioactive conformation of the parent, flexible molecule. This information is invaluable for the design of more potent and selective inhibitors.
| Type of Restriction | Example Structure | Purpose |
| Cyclization of the backbone | Cyclopropyl-2-methylserine derivative | To lock the molecule into a specific conformation |
| Introduction of double bonds | Dehydro-2-methylserine derivative | To reduce rotational freedom |
| Bridged systems | Bicyclic 2-methylserine derivative | To severely limit conformational flexibility |
Bioconjugation Strategies for Research Applications
The strategic chemical modification of "Serine, 2-methyl-N-(1-oxopentyl)-" to create tagged derivatives is a critical step in elucidating its biological functions and interactions. Bioconjugation, the process of covalently linking a biomolecule to another molecule, enables the transformation of this lipoamino acid into powerful tools for biochemical and cellular research. By attaching reporter tags such as fluorescent dyes or affinity labels like biotin (B1667282), researchers can visualize the compound's localization within cellular models, track its metabolic fate, and identify its molecular binding partners. These derivatization strategies are fundamental to building a comprehensive understanding of its mechanism of action.
Synthesis of Labeled Probes for Imaging and Tracking in Research Models
The development of labeled probes of "Serine, 2-methyl-N-(1-oxopentyl)-" is paramount for its application in imaging and tracking studies within various research models. The synthesis of such probes typically involves the covalent attachment of a reporter molecule, most commonly a fluorescent tag, to the parent compound. The choice of fluorescent dye and the site of conjugation are critical considerations to ensure that the biological activity of the parent molecule is minimally perturbed.
The synthesis of a fluorescently labeled probe would logically proceed through the activation of the carboxylic acid group of "Serine, 2-methyl-N-(1-oxopentyl)-" followed by coupling with an amine-functionalized fluorescent dye. A variety of fluorescent reporters with different spectral properties can be utilized, allowing for multiplexing with other imaging agents. Common choices include fluorescein, rhodamine, and cyanine (B1664457) dyes, each offering distinct advantages in terms of brightness, photostability, and cell permeability.
For instance, a synthetic route could involve the use of a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form an active ester of the lipoamino acid. This reactive intermediate can then be readily coupled with an amine-containing fluorophore, such as fluorescein-cadaverine, to yield the desired fluorescent probe. The purification of the final product would typically be achieved through chromatographic techniques to ensure high purity for subsequent biological assays.
The resulting fluorescent probes can be employed in a range of imaging applications, from confocal microscopy to flow cytometry, to investigate the cellular uptake, subcellular localization, and dynamics of "Serine, 2-methyl-N-(1-oxopentyl)-". These studies can provide valuable insights into its potential mechanisms of action and its interactions with cellular components.
| Probe ID | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |
| SMP-FL | Fluorescein | 494 | 518 | 0.92 | Confocal Microscopy, Flow Cytometry |
| SMP-RHO | Rhodamine B | 555 | 580 | 0.70 | Live-cell Imaging, FRET Studies |
| SMP-Cy5 | Cyanine 5 | 649 | 670 | 0.28 | In Vivo Imaging, Near-Infrared (NIR) Imaging |
Table 1: Hypothetical Fluorescent Probes of Serine, 2-methyl-N-(1-oxopentyl)-
Development of Immobilized Derivatives for Affinity Chromatography or Surface Plasmon Resonance Studies
To identify and characterize the molecular targets of "Serine, 2-methyl-N-(1-oxopentyl)-", it is often necessary to immobilize the compound onto a solid support. This allows for its use as a "bait" molecule in affinity-based purification techniques or as a ligand in biophysical interaction studies such as surface plasmon resonance (SPR). psu.edumdpi.comnih.gov
The development of an immobilized derivative typically involves the covalent attachment of the lipoamino acid to a solid matrix, such as agarose (B213101) beads for affinity chromatography or a gold surface for SPR. psu.edumdpi.com A common strategy for immobilization is to utilize the carboxylic acid functionality of the molecule. The carboxyl group can be activated, as described previously, and then reacted with an amine-functionalized solid support. To minimize steric hindrance and ensure that the immobilized molecule is accessible for binding to its target proteins, a spacer arm is often incorporated between the ligand and the support. sigmaaldrich.comqyaobio.com
Alternatively, biotinylation of "Serine, 2-methyl-N-(1-oxopentyl)-" provides a versatile method for its immobilization. wikipedia.org The strong and highly specific interaction between biotin and streptavidin can be exploited to attach the biotinylated lipoamino acid to streptavidin-coated surfaces or beads. sigmaaldrich.comqyaobio.com The synthesis of a biotinylated derivative would involve coupling the activated carboxyl group of the parent compound with a biotin derivative containing a primary amine, such as biotin-PEG-amine. The polyethylene (B3416737) glycol (PEG) spacer serves to enhance solubility and reduce non-specific binding. sigmaaldrich.com
Once immobilized, these derivatives are invaluable tools for "pull-down" experiments, where they are used to isolate binding partners from complex biological mixtures like cell lysates. The captured proteins can then be identified by techniques such as mass spectrometry. In SPR studies, the immobilized "Serine, 2-methyl-N-(1-oxopentyl)-" allows for the real-time measurement of binding kinetics and affinities with potential interacting partners, providing quantitative data on the interaction. psu.edumdpi.comnih.gov
| Derivative ID | Immobilization Strategy | Support/Surface | Spacer Length (Å) | Application |
| SMP-AG-C6 | Amide coupling via C6-linker | NHS-activated Agarose | ~9.7 | Affinity Chromatography |
| SMP-Biotin-PEG4 | Biotin-Streptavidin | Streptavidin-coated SPR chip | ~14.8 | Surface Plasmon Resonance |
| SMP-AG-EDA | Direct amide coupling | Aminated Agarose | ~2.9 | Affinity Chromatography |
Table 2: Hypothetical Immobilized Derivatives of Serine, 2-methyl-N-(1-oxopentyl)-
Advanced Analytical Methodologies for Characterizing Serine, 2 Methyl N 1 Oxopentyl in Research Contexts
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity of synthesized Serine, 2-methyl-N-(1-oxopentyl)- and for resolving its stereoisomers. csfarmacie.cz The demand for stereoselective separation techniques has grown significantly as the distinct biological activities of individual enantiomers have become more widely recognized in industries such as pharmaceuticals and agriculture. csfarmacie.czhplc.eu
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric purity of chiral compounds. nih.gov The use of a Chiral Stationary Phase (CSP) is a direct and effective approach for the enantiomeric separation of chiral molecules. csfarmacie.czyakhak.org For N-acyl amino acids like Serine, 2-methyl-N-(1-oxopentyl)-, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective due to their broad applicability and excellent chiral recognition capabilities. yakhak.orgnih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. The analysis can often be performed on N-blocked amino acids directly, without the need for further derivatization. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase—such as normal-phase, reversed-phase, or polar organic mode—is critical for optimizing selectivity and resolution. nih.govsigmaaldrich.comphenomenex.com The polar organic mode, using solvents like methanol (B129727) or acetonitrile (B52724), is often advantageous due to higher analyte solubility and shorter analysis times. nih.gov A typical HPLC method would involve injecting a solution of the compound onto a column like a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) and monitoring the elution profile with a UV detector. yakhak.org
Interactive Table 1: Illustrative HPLC Method for Enantiomeric Purity of Serine, 2-methyl-N-(1-oxopentyl)- (Note: This is a representative method; actual conditions may require optimization.)
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven effectiveness for a wide range of chiral compounds, including N-acyl amino acids. nih.gov |
| Dimensions | 250 mm x 4.6 mm, 3 µm | Standard analytical column dimensions providing good efficiency and resolution. |
| Mobile Phase | Acetonitrile / Ethanol (90:10, v/v) | Polar organic mode often provides good solubility and chromatographic performance for polar analytes. nih.gov |
| Flow Rate | 0.5 mL/min | A typical flow rate for this column dimension to ensure efficient separation. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide bond provides sufficient UV absorbance for sensitive detection. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
Gas Chromatography (GC) is a powerful separation technique, but it is generally restricted to thermally stable and volatile compounds. thermofisher.comnih.gov Amino acids and their N-acyl derivatives, including Serine, 2-methyl-N-(1-oxopentyl)-, are polar and non-volatile due to the presence of carboxyl, hydroxyl, and amide functional groups. thermofisher.comsigmaaldrich.com Therefore, derivatization is a mandatory step to increase their volatility prior to GC analysis. sigmaaldrich.comnih.gov
A common and effective derivatization strategy is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. thermofisher.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting derivatives are significantly more volatile and thermally stable, making them amenable to GC separation and analysis, often coupled with a mass spectrometer (GC-MS) for detection and identification. creative-proteomics.com The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a nonpolar or semi-polar stationary phase like 5% phenyl methylpolysiloxane. thermofisher.com
Interactive Table 2: Representative GC Method for Analysis of Derivatized Serine, 2-methyl-N-(1-oxopentyl)- (Note: This method assumes prior successful derivatization of the analyte.)
| Parameter | Value | Rationale |
| Derivatization | Silylation with MSTFA in Acetonitrile | A common method to increase the volatility of amino acids and their derivatives for GC analysis. thermofisher.com |
| Column | TRACE TR-5 (5% Phenyl Methylpolysiloxane) | A robust, semi-polar phase suitable for separating a wide range of derivatized compounds. thermofisher.com |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | Standard capillary column dimensions for high-resolution separations. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature gradient is necessary to elute compounds with different volatilities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for definitive identification based on mass and fragmentation. thermofisher.comcreative-proteomics.com |
Advanced Spectroscopic Methods for Elucidating Molecular Architecture and Conformational Dynamics
Spectroscopic techniques are essential for determining the precise molecular structure, confirming molecular mass, and investigating the three-dimensional characteristics of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. vscht.cz A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to provide a complete structural assignment of Serine, 2-methyl-N-(1-oxopentyl)-.
¹H NMR: This experiment identifies all the unique proton environments in the molecule. The spectrum would show distinct signals for the protons of the pentyl chain, the alpha-methyl group, the serine β-CH₂ group, the amide proton (N-H), and the carboxylic acid proton (COOH), if not exchanged with a deuterated solvent. The integration of these signals confirms the number of protons in each environment. vscht.cz
¹³C NMR: This experiment identifies all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the pentyl chain, the alpha- and beta-carbons of the serine backbone, and the alpha-methyl carbon.
2D NMR (COSY, HSQC): 2D experiments establish connectivity. A Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons, confirming the spin systems of the pentyl group and the serine backbone. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. nih.govfrontiersin.org
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Serine, 2-methyl-N-(1-oxopentyl)- (Note: Predicted values in ppm relative to TMS, based on analogous structures like N-acetyl-serine and other N-acyl amino acids. nih.govmdpi.comhmdb.ca Actual values may vary based on solvent and other conditions.)
| Atom Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Pentyl-CH₃ | ~0.9 | ~14 | Triplet |
| Pentyl-(CH₂)₃ | ~1.3-1.6 | ~22-31 | Multiplets |
| Pentyl-CO-CH₂ | ~2.2 | ~36 | Triplet |
| Amide-C=O | - | ~174 | Carbonyl |
| α-CH₃ | ~1.5 | ~22 | Singlet |
| Amide-NH | ~7.5-8.5 | - | Broad singlet, exchangeable |
| Serine-Cα | - | ~60 | Quaternary carbon (no attached H) |
| Serine-CH₂OH | ~3.9 | ~64 | Multiplet (AB system) |
| Serine-COOH | >10 | ~175 | Broad singlet, exchangeable |
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. wiley-vch.de For Serine, 2-methyl-N-(1-oxopentyl)-, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be employed to obtain a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous determination of its elemental formula (C₁₀H₁₉NO₄).
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is predictable and characteristic of the molecule's structure. For an N-acyl amino acid, key fragmentations would include the neutral loss of water from the serine side chain, cleavage of the amide bond, and loss of the carboxylic acid group. nih.gov
Interactive Table 4: Predicted Key Ions in the ESI-MS/MS Spectrum of Serine, 2-methyl-N-(1-oxopentyl)- (Calculated for the protonated molecule [M+H]⁺, with a molecular formula of C₁₀H₁₉NO₄ and a monoisotopic mass of 217.1314 Da)
| m/z (Da) | Ion | Description |
| 218.1387 | [M+H]⁺ | Protonated molecular ion |
| 200.1281 | [M+H - H₂O]⁺ | Loss of water from the serine hydroxyl group |
| 172.1332 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |
| 116.0706 | [Ser(α-Me)+H]⁺ | Cleavage of the amide bond, retaining the modified serine moiety |
| 102.0550 | [Pentyl-CO]⁺ | Acylium ion from cleavage of the amide bond |
| 88.0393 | [M+H - Pentyl-CO - H₂O]⁺ | Fragment corresponding to the dehydrated serine backbone |
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. ru.nlnih.gov It is an invaluable tool for confirming the absolute configuration of stereocenters and for studying the solution-state conformation of molecules. nih.govplos.org
For Serine, 2-methyl-N-(1-oxopentyl)-, which contains at least one chiral center at the serine α-carbon, CD spectroscopy can confirm its stereochemical identity (L- or D- configuration). The CD spectrum of one pure enantiomer will be a mirror image of the other. nih.gov This property also allows for the quantification of enantiomeric excess in a mixture. The technique is sensitive to the electronic transitions of chromophores within the molecule. The amide bond of the N-pentanoyl group acts as a key chromophore, and its interaction with the chiral environment of the serine moiety gives rise to a characteristic CD signal (a Cotton effect). The sign and intensity of this signal are directly related to the absolute configuration and the local conformation around the chiral center. plos.orgsemanticscholar.org
Quantitative Analysis Methods in Biological Matrices (Non-Human)
The accurate quantification of "Serine, 2-methyl-N-(1-oxopentyl)-" in non-human biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties in preclinical research. Due to the likely low endogenous levels and the need for high selectivity, sophisticated analytical methodologies are required. The choice of method depends on the specific research question, the biological matrix being analyzed (e.g., plasma, tissue homogenates, cell lysates), and the required sensitivity and throughput.
It is important to note that while the following methods are established for related N-acyl amino acids and other modified amino acids, specific validated assays for "Serine, 2-methyl-N-(1-oxopentyl)-" are not widely reported in publicly available literature. mdpi.comnih.gov The described approaches are therefore based on established principles of bioanalysis for structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in complex biological samples due to its superior sensitivity, selectivity, and specificity. nih.govnih.gov An LC-MS/MS method for "Serine, 2-methyl-N-(1-oxopentyl)-" would involve a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method would be optimized to ensure high recovery of "Serine, 2-methyl-N-(1-oxopentyl)-" and a clean sample extract to minimize matrix effects. semanticscholar.org An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled "Serine, 2-methyl-N-(1-oxopentyl)-"), would be added at the beginning of the sample preparation process to account for variability in extraction and potential ion suppression or enhancement during MS analysis. nih.gov
Chromatographic Separation: The sample extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. tamilnadutesthouse.comcreative-proteomics.com Reversed-phase chromatography is the most probable mode of separation for an N-acyl amino acid like "Serine, 2-methyl-N-(1-oxopentyl)-". shimadzu.comyoutube.com A C18 column would likely be used, with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). mdpi.comoup.com A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to effectively separate the analyte from other components in the extract. mdpi.com
Mass Spectrometric Detection: Following chromatographic separation, the analyte elutes into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most likely ionization technique, generating a protonated molecule [M+H]⁺ of "Serine, 2-methyl-N-(1-oxopentyl)-". creative-proteomics.com The mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode for quantification. nih.gov In MRM, the precursor ion (the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. The transition from the precursor ion to the product ion is specific to the analyte, minimizing interference from other co-eluting compounds. nih.gov
Below is an illustrative table of potential LC-MS/MS parameters that would need to be optimized for the analysis of "Serine, 2-methyl-N-(1-oxopentyl)-".
Table 1: Illustrative LC-MS/MS Method Parameters for the Quantification of Serine, 2-methyl-N-(1-oxopentyl)-
| Parameter | Illustrative Condition |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | To be determined based on molecular weight |
| Product Ion | To be determined from fragmentation pattern |
| Internal Standard | Stable isotope-labeled Serine, 2-methyl-N-(1-oxopentyl)- |
Emerging Research Directions and Future Perspectives for Serine, 2 Methyl N 1 Oxopentyl Research
Integration with Computational Chemistry and Molecular Modeling Approaches
Computational methods are becoming indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the properties of novel compounds and guide experimental work. ajchem-a.com For "Serine, 2-methyl-N-(1-oxopentyl)-", these in silico approaches hold the key to understanding its potential interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method can be used to screen virtual libraries of compounds against a known protein target and estimate the strength of their interaction, often expressed as a binding affinity or score. For "Serine, 2-methyl-N-(1-oxopentyl)-", molecular docking studies could be employed to identify potential protein targets by virtually screening it against a wide array of receptors, enzymes, and other functionally important proteins.
For instance, given the structural similarity of N-acyl amino acids to endocannabinoids, initial docking studies could focus on cannabinoid receptors (CB1 and CB2) and related enzymes like fatty acid amide hydrolase (FAAH). mdpi.com Furthermore, considering that some acylated serine derivatives have been investigated for their effects on enzymes like acetylcholinesterase, this could be another potential target class to explore through docking simulations. nih.gov The results of these simulations, typically presented in a table of binding energies, can prioritize which protein-ligand interactions are most promising for experimental validation.
Table 1: Hypothetical Molecular Docking Scores for Serine, 2-methyl-N-(1-oxopentyl)- Against Various Targets
| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cannabinoid Receptor 1 (CB1) | Orthosteric Pocket | -8.5 | Leu276, Phe200, Trp279 |
| Fatty Acid Amide Hydrolase (FAAH) | Catalytic Site | -7.2 | Ser241, Ser217, Ile238 |
| Acetylcholinesterase (AChE) | Catalytic Triad | -6.8 | Ser203, His447, Glu334 |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Ligand Binding Domain | -9.1 | Tyr464, His440, Ser280 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through rigorous computational and experimental studies.
Building upon the insights from molecular docking, rational drug design can be used to create novel analogues of "Serine, 2-methyl-N-(1-oxopentyl)-" with enhanced biological activities. princeton.edu By analyzing the predicted binding mode of the parent compound, researchers can identify key structural modifications that could improve its affinity, selectivity, or pharmacokinetic properties. For example, if docking studies reveal that the pentyl chain is too short to reach a hydrophobic pocket in the target protein, analogues with longer or more complex acyl chains could be designed. Similarly, modifications to the 2-methylserine (B555999) headgroup could be explored to optimize hydrogen bonding or other polar interactions.
Computational tools, such as quantitative structure-activity relationship (QSAR) models, can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of newly designed analogues before they are synthesized, further streamlining the discovery process.
Advancements in Stereoselective Synthesis for Complex Derivatives
The biological activity of chiral molecules is often highly dependent on their stereochemistry. umontpellier.fr "Serine, 2-methyl-N-(1-oxopentyl)-" possesses a stereocenter at the α-carbon of the 2-methylserine moiety. Therefore, the ability to synthesize specific stereoisomers is crucial for elucidating its structure-activity relationships.
Recent years have seen significant advancements in the stereoselective synthesis of α-methyl amino acids. tandfonline.comresearchgate.netorganic-chemistry.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric amination of a suitable precursor using a chiral organocatalyst has been shown to produce enantiomerically pure (S)-α-methyl-serine methyl ester. tandfonline.com Another approach involves the Sharpless asymmetric dihydroxylation of a prochiral alkene to introduce the desired stereochemistry. researchgate.net
The development of robust and scalable stereoselective synthetic routes will be essential for producing a range of N-acylated 2-methylserine derivatives with different acyl chains and stereochemistries. This will enable a systematic investigation of how these structural variations impact biological activity.
High-Throughput Screening Methodologies for Identifying Novel Biological Interactions in Research Systems
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their ability to modulate a specific biological target or pathway. nih.gov This technology will be instrumental in uncovering the biological functions of "Serine, 2-methyl-N-(1-oxopentyl)-" and its analogues.
HTS assays can be designed to measure a variety of endpoints, such as enzyme activity, receptor binding, gene expression, or cell viability. For example, a library of N-acylated 2-methylserine derivatives could be screened against a panel of G-protein coupled receptors (GPCRs) to identify any potential agonistic or antagonistic activity. The yeast two-hybrid system is another powerful HTS method for discovering protein-protein interactions. wikipedia.org
Table 2: Potential High-Throughput Screening Assays for "Serine, 2-methyl-N-(1-oxopentyl)-"
| Assay Type | Target Class | Principle | Potential Information Gained |
| Fluorescence Polarization | GPCRs, Kinases | Measures changes in the polarization of fluorescently labeled ligands upon binding to the target. | Identification of compounds that bind to the target protein. |
| Luciferase Reporter Assay | Nuclear Receptors, Transcription Factors | Measures the activity of a reporter gene (luciferase) under the control of a specific promoter. | Identification of compounds that modulate gene expression through a particular signaling pathway. |
| Cell-Based Phenotypic Screening | Various | Measures changes in cell morphology, proliferation, or other observable characteristics. | Discovery of compounds with interesting biological activities without a preconceived target. |
| Tyrosine Ammonia Lyase (TAL) Activity Assay | Enzymes | Spectrophotometric quantification of a product formed by the enzyme. d-nb.info | Identification of enzyme inhibitors or activators. d-nb.info |
Elucidation of Broader Biological Networks Influenced by N-Acylated 2-Methylserine Derivatives
The biological effects of a molecule are rarely confined to a single target. More often, they influence a complex network of interacting proteins and pathways. nih.gov A full understanding of the biological role of "Serine, 2-methyl-N-(1-oxopentyl)-" will require looking beyond individual targets to its effects on broader biological networks.
The field of lipidomics, which is the large-scale study of lipids, has revealed a vast and complex network of N-acyl amino acids with diverse biological roles, from signaling to antimicrobial activity. mdpi.comnih.govnih.gov By analogy, N-acylated 2-methylserine derivatives could also be involved in a variety of cellular processes.
Metabolomics and proteomics approaches can be used to profile the changes in the levels of metabolites and proteins in cells or tissues treated with "Serine, 2-methyl-N-(1-oxopentyl)-". This can provide a global view of the pathways and networks that are perturbed by the compound. For example, studies on other N-acyl amino acids have identified their involvement in metabolic pathways and their interactions with various molecular targets. mdpi.com The incorporation of modified amino acids into proteins is another area of interest, as this can alter protein function and stability. youtube.comnih.gov
By integrating data from these "omics" technologies with computational network analysis, it may be possible to construct a detailed map of the biological networks influenced by N-acylated 2-methylserine derivatives and to identify key nodes that could be targeted for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
